An In-depth Technical Guide to (4S)-4-N-Fmoc-amino-1-Boc-L-proline: Structure, Stereochemistry, and Applications
An In-depth Technical Guide to (4S)-4-N-Fmoc-amino-1-Boc-L-proline: Structure, Stereochemistry, and Applications
This technical guide provides a comprehensive overview of (4S)-4-N-Fmoc-amino-1-Boc-L-proline, a crucial building block for researchers, scientists, and drug development professionals. This document details its chemical structure, stereochemistry, physicochemical properties, and its application in synthetic chemistry, particularly in the realm of peptide synthesis.
Chemical Structure and Stereochemistry
(4S)-4-N-Fmoc-amino-1-Boc-L-proline is a derivative of the amino acid L-proline, featuring two key protecting groups: a tert-butoxycarbonyl (Boc) group on the ring nitrogen and a fluorenylmethyloxycarbonyl (Fmoc) group on the 4-amino substituent.
Systematic Name (IUPAC): (2S,4S)-1-(tert-butoxycarbonyl)-4-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)pyrrolidine-2-carboxylic acid
CAS Number: 174148-03-9
Molecular Formula: C₂₅H₂₈N₂O₆
Molecular Weight: 452.50 g/mol
The stereochemistry of this molecule is critical to its function. The "L-proline" designation indicates that the stereocenter at the alpha-carbon (C2) has an (S) configuration. The "(4S)" notation specifies the stereochemistry at the 4th carbon of the pyrrolidine ring, where the Fmoc-protected amino group is located. The relative orientation of the carboxyl group at C2 and the amino group at C4 is cis, meaning they are on the same side of the proline ring. This specific stereoisomer is also referred to as N-Boc-cis-4-N-Fmoc-amino-L-proline.[1]
Physicochemical Properties
The physicochemical properties of (4S)-4-N-Fmoc-amino-1-Boc-L-proline are summarized in the table below. This data is essential for its handling, storage, and application in chemical syntheses.
| Property | Value | Reference |
| Appearance | White to off-white powder or crystalline powder | Generic chemical supplier information |
| Melting Point | 150-154 °C | [1] |
| Optical Rotation | [α]20/D -68° (c = 1 in chloroform) | |
| Purity | ≥97% (by HPLC) | |
| Storage | 2-8°C | [1] |
Experimental Protocols
General Protocol for N-Fmoc Protection of Amines
This protocol describes a general method for the introduction of the Fmoc protecting group to an amino group, which is a key step in the synthesis of the title compound.
Materials:
-
Amine (e.g., a 4-amino-1-Boc-L-proline derivative)
-
9-fluorenylmethyl chloroformate (Fmoc-Cl) or N-(9-Fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu)
-
Aqueous sodium bicarbonate solution or an organic base (e.g., triethylamine)
-
Solvent (e.g., dioxane, dichloromethane, or a biphasic system)
Procedure:
-
Dissolve the amine in the chosen solvent system.
-
Cool the solution in an ice bath.
-
Add the base to the solution.
-
Slowly add a solution of Fmoc-Cl or Fmoc-OSu in a suitable solvent.
-
Stir the reaction mixture at room temperature for several hours until the reaction is complete (monitored by TLC or LC-MS).
-
Perform an aqueous workup to remove water-soluble byproducts.
-
Extract the product with an organic solvent.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to yield the pure N-Fmoc protected compound.
Application in Solid-Phase Peptide Synthesis (SPPS)
(4S)-4-N-Fmoc-amino-1-Boc-L-proline is primarily used as a building block in SPPS to introduce a conformationally constrained, functionalized proline residue into a peptide sequence. The orthogonal Boc and Fmoc protecting groups allow for selective deprotection and chain elongation.
Materials:
-
Solid support resin (e.g., Wang resin, Rink amide resin)
-
(4S)-4-N-Fmoc-amino-1-Boc-L-proline
-
Coupling reagents (e.g., HBTU, HATU, DIC)
-
Base (e.g., DIPEA, NMM)
-
Deprotection reagents: 20% piperidine in DMF (for Fmoc removal), TFA (for Boc and final cleavage)
-
Solvents: DMF, DCM
General SPPS Cycle:
-
Resin Swelling: The resin is swollen in a suitable solvent like DMF.
-
Fmoc Deprotection: The N-terminal Fmoc group on the resin-bound amino acid is removed by treatment with 20% piperidine in DMF.
-
Washing: The resin is thoroughly washed to remove piperidine and the deprotection byproducts.
-
Coupling: (4S)-4-N-Fmoc-amino-1-Boc-L-proline is pre-activated with a coupling reagent and a base and then added to the resin. The reaction is allowed to proceed until completion.
-
Washing: The resin is washed to remove excess reagents.
-
These steps are repeated for each subsequent amino acid in the desired peptide sequence.
-
Final Cleavage: Once the peptide synthesis is complete, the peptide is cleaved from the resin, and the Boc and any side-chain protecting groups are removed using a strong acid like TFA.
Mandatory Visualizations
Chemical Structure of (4S)-4-N-Fmoc-amino-1-Boc-L-proline
Caption: 2D structure of (4S)-4-N-Fmoc-amino-1-Boc-L-proline.
Experimental Workflow: Incorporation into a Peptide via SPPS
Caption: Workflow for incorporating the title compound in SPPS.
Applications in Research and Drug Development
(4S)-4-N-Fmoc-amino-1-Boc-L-proline is a valuable tool in medicinal chemistry and drug discovery for several reasons:
-
Conformational Constraint: The rigid pyrrolidine ring of proline restricts the conformational flexibility of the peptide backbone. Introducing this modified proline can help to stabilize specific secondary structures, such as β-turns, which are often crucial for biological activity.
-
Introduction of Functionality: The 4-amino group serves as a handle for further chemical modification. After deprotection of the Fmoc group, this site can be used to attach various functionalities, such as fluorescent labels, pharmacophores, or linkers for conjugation to other molecules.
-
Peptidomimetics: This building block is used in the synthesis of peptidomimetics, which are molecules that mimic the structure and function of natural peptides but may have improved properties such as enhanced stability to enzymatic degradation and better oral bioavailability.
-
Drug Discovery: By incorporating this modified amino acid into peptide-based drug candidates, researchers can explore the structure-activity relationship (SAR) and optimize the therapeutic properties of the lead compounds. Its use has been noted in the synthesis of inhibitors for enzymes like the hepatitis C virus NS3-serine protease.
